tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate
Overview
Description
tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate is a chemical compound with the molecular formula C13H25NO3. It is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylcyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-hydroxy-4-methylcyclohexyl)methylcarbamate typically involves the reaction of tert-butyl chloroformate with 4-hydroxy-4-methylcyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-hydroxy-4-methylcyclohexyl)methylcarbamate involves its interaction with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxycyclohexyl(methyl) carbamate
- Tert-butyl ((4-oxocyclohexyl)methyl)carbamate
Uniqueness
tert-butyl N-{[(1r,4r)-4-hydroxy-4-methylcyclohexyl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxy-4-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(15)14-9-10-5-7-13(4,16)8-6-10/h10,16H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
DLULOOFOUJIUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.